パキシリン

概要

説明

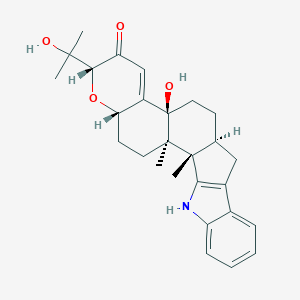

パキシリンは、ペニシリウム・パキシリ菌によって生成される毒性のある震戦誘発性ジテルペンインドール多環式アルカロイド分子です。最初に特徴付けられたのは1975年でした 。 パキシリンは、カリウムチャネルをブロックする能力で知られており、潜在的に遺伝毒性のある化合物と考えられています .

科学的研究の応用

Paxilline has several scientific research applications. It is used as a tool to study potassium channels due to its ability to block large conductance calcium-activated potassium (BK) channels . In biology, it has been used to induce autism-like behaviors in mice through inhibition of the BK channel . Paxilline has also been found to extend the lifespan, healthspan, and mobility of aged C. elegans worms . In medicine, it has been studied for its anticonvulsant activity against picrotoxin and pentylenetetrazol seizures in mice . Additionally, paxilline has been used to develop monoclonal antibodies for detecting mycotoxins in agricultural products .

作用機序

パキシリンは、主に大電流カルシウム活性化カリウム(BK)チャネルを阻害することによってその効果を発揮します 。 阻害は、BKチャネルの開放確率に逆比例し、パキシリンはチャネルの閉鎖コンフォメーションに強く結合することを意味します 。 この結合は、閉鎖状態と開放状態の平衡定数を低下させ、閉鎖チャネルコンフォメーションの占有を促進します 。 パキシリンは、さまざまなアイソフォームに対して異なるIC50値で、サルコ/小胞体カルシウムATPアーゼ(SERCA)も阻害します .

類似化合物の比較

パキシリンは、パスパリンやピラパキシリンなどの化合物を含むインドールジテルペノイドのクラスに属しています 。 パスパリンは、同様の生合成経路を持つ別のインドールジテルペンであり、ピラパキシリンは、追加のジヒドロピラン環を持つパキシリンの新規アナログです 。 これらの化合物には構造上の類似点がありますが、特定の生物学的活性と毒性プロファイルが異なります 。 パキシリンは、BKチャネルの強力な阻害作用と潜在的な遺伝毒性という点で独特です .

準備方法

化学反応の分析

パキシリンは、ジメチルアリル二リン酸と反応してジプレニルパキシリンとモノプレニルパキシリンを形成するプレニル化など、さまざまな化学反応を起こします 。 この反応を担う酵素はプレニル転移酵素であり、連続的なジプレニル化を触媒します 。 これらの反応で一般的に使用される試薬には、ジメチルアリル二リン酸とゲラニルゲラニルピロリン酸が含まれます 。 これらの反応から生成される主な生成物は、ジプレニル化されたパキシリンとモノプレニル化されたパキシリンです .

科学研究への応用

パキシリンは、いくつかの科学研究に利用されています。 パキシリンは、大電流カルシウム活性化カリウム(BK)チャネルをブロックする能力があるため、カリウムチャネルの研究に用いられています 。 生物学において、BKチャネルの阻害を通じてマウスに自閉症様行動を誘発するために使用されてきました 。 パキシリンは、老齢のC. エレガンス線虫の寿命、健康寿命、および移動性を延ばすことが判明しました 。 医学において、マウスのピクロトキシンおよびペンチレンテトラゾール発作に対する抗痙攣作用について研究されています 。 さらに、パキシリンは、農業製品中のマイコトキシンを検出するためのモノクローナル抗体の開発に使用されてきました .

類似化合物との比較

Paxilline belongs to a class of indole diterpenoids, which include compounds like paspaline and pyrapaxilline . Paspaline is another indole diterpene with a similar biosynthetic pathway, while pyrapaxilline is a novel analog of paxilline with an additional dihydropyran ring . These compounds share structural similarities but differ in their specific biological activities and toxicity profiles . Paxilline is unique in its potent inhibition of BK channels and its potential genotoxicity .

生物活性

Paxilline is a tremorgenic mycotoxin produced by various fungi, notably Penicillium paxilli. It is primarily recognized for its role as a selective blocker of large conductance calcium-activated potassium (BK) channels. This article explores the biological activity of paxilline, focusing on its mechanisms of action, effects on neuronal function, and potential therapeutic implications.

Paxilline's primary mechanism involves the inhibition of BK channels, which are crucial for regulating neuronal excitability and neurotransmitter release. The compound binds to the intracellular region of BK channels, leading to a reduction in potassium ion conductance. This action can result in prolonged depolarization of neurons and increased intracellular calcium levels, affecting various cellular processes.

Key Findings on Paxilline's Mechanism

- Inhibition of BK Channels : Paxilline effectively blocks BK channels on both the plasma membrane and intracellular organelles. Studies indicate that it can induce calcium transients in neurons by inhibiting nuclear BK channels (nBK), which are implicated in regulating gene expression through calcium signaling pathways .

- Impact on CREB Phosphorylation : Paxilline has been shown to induce phosphorylation of cAMP response element-binding protein (CREB) in isolated nuclei, which is essential for long-term memory formation and neuronal plasticity. This effect is mediated through elevations in nuclear calcium levels .

- Effects on Other Ion Channels : Beyond BK channels, paxilline also exhibits inhibitory effects on other ion channels, such as KCNK18, suggesting a broader impact on neuronal excitability .

Biological Effects

Paxilline has been studied for its effects on cognitive function and behavior, particularly in models of neurotoxicity induced by substances like thalidomide. Research indicates that paxilline can ameliorate cognitive deficits associated with thalidomide treatment by restoring normal synaptic function.

Case Studies and Experimental Findings

- Cognitive Function Restoration : In experiments with mice treated with thalidomide, paxilline administration improved performance in memory tasks such as the passive avoidance test and novel object recognition test. These results suggest that paxilline mitigates thalidomide-induced cognitive impairment through its action on BK channels .

- Behavioral Assessments : Paxilline treatment normalized increased immobility times observed in thalidomide-treated mice during forced-swimming tests, indicating potential antidepressant-like effects .

Data Table: Summary of Paxilline's Biological Activity

特性

IUPAC Name |

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHBCIZLNNLRS-UBGQALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972643 | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57186-25-1, 1233509-81-3 | |

| Record name | Paxilline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paxilline from Penicillium paxilli | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAXILLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。